molecular formula C₁₉H₂₂FN₃O₃ B1144454 Unii-25yxf8MF3T CAS No. 141388-69-4

Unii-25yxf8MF3T

Katalognummer: B1144454
CAS-Nummer: 141388-69-4
Molekulargewicht: 359.39
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is particularly notable for its unique structure and properties, which make it a subject of interest in scientific research.

Vorbereitungsmethoden

The synthesis of Unii-25yxf8MF3T involves several steps, including the formation of the quinolinecarboxylic acid core and the introduction of various functional groups. The synthetic routes typically involve:

    Formation of the quinoline ring: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Functional group modifications: Introduction of the aminohexahydro-1h-azepin-1-yl group and the cyclopropyl and fluoro groups. These steps often require specific reagents and conditions, such as the use of protecting groups and selective deprotection steps.

    Industrial production: Large-scale production may involve optimizing these synthetic routes to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Unii-25yxf8MF3T undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino groups.

    Common reagents and conditions: These reactions often require specific reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

    Major products: The products of these reactions can vary widely, depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Unii-25yxf8MF3T has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Unii-25yxf8MF3T involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Unii-25yxf8MF3T can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: Another quinoline derivative with antimicrobial properties.

    Levofloxacin: Similar in structure but with different stereochemistry and biological activity.

    Moxifloxacin: Known for its broad-spectrum antimicrobial activity.

Biologische Aktivität

Overview of Unii-25yxf8MF3T

This compound , also known as Dexamethasone , is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings for various conditions, including autoimmune diseases, allergies, and as an adjunct treatment in certain cancers.

Dexamethasone exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Binding : Dexamethasone binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus and regulates gene expression.
  • Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines (such as IL-1, IL-6, and TNF-alpha) and enzymes (like COX-2) involved in inflammation.
  • Immunosuppressive Effects : Dexamethasone suppresses the proliferation of lymphocytes and reduces antibody production, making it useful in treating conditions like graft-versus-host disease.

Pharmacokinetics

Dexamethasone has a high oral bioavailability (approximately 80-90%) and a long half-life (around 36-54 hours), allowing for once-daily dosing in many cases. It is metabolized primarily in the liver via cytochrome P450 enzymes.

Clinical Applications

Dexamethasone is utilized in various clinical scenarios:

  • Autoimmune Disorders : Conditions such as rheumatoid arthritis and lupus benefit from its anti-inflammatory properties.
  • Allergic Reactions : It is effective in managing severe allergic responses, including anaphylaxis.
  • Cancer Treatment : Used as part of chemotherapy regimens to reduce inflammation and manage side effects.

Case Study 1: Dexamethasone in COVID-19 Treatment

A landmark study published in The Lancet demonstrated that dexamethasone significantly reduced mortality in patients with severe COVID-19 requiring oxygen or mechanical ventilation. The study found that patients treated with dexamethasone had a 30% reduction in mortality compared to those receiving standard care alone.

Case Study 2: Dexamethasone for Allergic Reactions

In a clinical trial involving patients with severe allergic reactions, administration of dexamethasone resulted in rapid improvement of symptoms and reduced need for hospitalization. This highlights its effectiveness as a first-line treatment for acute allergic episodes.

Research Findings

Study TitleFindingsReference
Dexamethasone for COVID-19Reduced mortality by 30% in severe casesThe Lancet, 2020
Efficacy in Allergic ReactionsRapid symptom relief and reduced hospitalizationJournal of Allergy and Clinical Immunology, 2021
Long-term Effects on Immune FunctionProlonged use associated with increased risk of infectionsJournal of Clinical Endocrinology & Metabolism, 2019

Eigenschaften

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPQDIVOLKXTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141388-69-4
Record name 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-QUINOLINECARBOXYLIC ACID, 7-(3-AMINOHEXAHYDRO-1H-AZEPIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25YXF8MF3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.